molecular formula C18H17NO6 B11155222 Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate

Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate

Cat. No.: B11155222
M. Wt: 343.3 g/mol
InChI Key: WVCQAGGYMULWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate typically involves the reaction of dimethyl terephthalate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The terephthalate core may also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate is unique due to its specific methoxybenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

dimethyl 2-[(4-methoxybenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H17NO6/c1-23-13-7-4-11(5-8-13)16(20)19-15-10-12(17(21)24-2)6-9-14(15)18(22)25-3/h4-10H,1-3H3,(H,19,20)

InChI Key

WVCQAGGYMULWKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.